Welcome to the BenchChem Online Store!
molecular formula C11H10BrN B1444685 2-[1-(4-bromophenyl)cyclopropyl]acetonitrile CAS No. 1282659-26-0

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile

Cat. No. B1444685
M. Wt: 236.11 g/mol
InChI Key: IMADLHUKQWHMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090573B2

Procedure details

[1-(4-Bromo-phenyl)-cyclopropyl]-acetonitrile (3.95 g, 16.73 mmol) and potassium hydroxide (3.75 g, 66.92 mmol) were combined in ethylene glycol (24 mL) and stirred at 180° C. overnight. The mixture was acidified with 6 N aqueous HCl and extracted three times with EtOAc. The combined organic layers were dried and concentrated to yield the title compound.
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(CC#N)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-:14].[K+].Cl.[CH2:17]([OH:20])[CH2:18]O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:18][C:17]([OH:20])=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)CC#N
Step Two
Name
Quantity
3.75 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
24 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
stirred at 180° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.